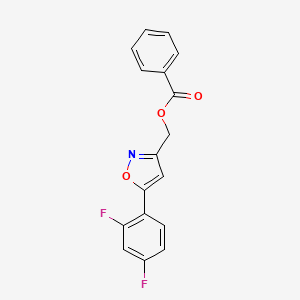

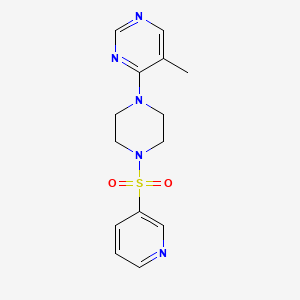

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzoate” is a complex organic molecule that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a 2,4-difluorophenyl group and a methyl benzoate group .

Synthesis Analysis

While the specific synthesis process for this compound is not available, isoxazoles are generally synthesized through 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . Difluoromethylation processes could be involved in introducing the difluorophenyl group .科学的研究の応用

Herbicidal Activity

One of the key applications of derivatives similar to (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzoate is in agriculture as herbicides. Research has demonstrated that certain isoxazoline derivatives exhibit potent herbicidal activity against annual weeds under greenhouse and paddy field conditions. For instance, a derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, showed significant rice selectivity and herbicidal efficiency, achieving complete control of barnyard grass up to the fourth leaf stage at specific dosages. Field trials further confirmed its effectiveness in controlling annual weeds with good tolerance in transplanted rice seedlings. This compound also demonstrated low mammalian and environmental toxicity, highlighting its potential as a safer herbicide option (Hwang et al., 2005).

Alzheimer's Disease Imaging

In medical research, derivatives of this compound have been explored for their potential in imaging Alzheimer's disease. Specifically, carbon-11-labeled CK1 inhibitors, synthesized from related compounds, were developed as new potential PET radiotracers. These radiotracers are designed for the non-invasive study of casein kinase 1 (CK1) expression in the brain, which may contribute to understanding and diagnosing Alzheimer's disease. The successful synthesis and high radiochemical yield of these compounds underscore their potential utility in PET imaging to investigate neurological conditions (Gao, Wang, & Zheng, 2018).

Organic Semiconductor Applications

The structural versatility of isoxazoline and related compounds makes them attractive for the development of organic semiconductors. For example, the implementation of benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives, including 6-fluoro-isoBT and 5,6-difluoro-isoBT, as synthons for constructing alternating copolymers, has been reported. These materials have shown significant potential in applications such as transistors, solar cells, photodetectors, and thermoelectrics due to their high-performance optoelectronic properties. The development of isoBT-based small molecules and polymers illustrates the role of isoxazoline derivatives in advancing materials science for electronic applications (Chen et al., 2016).

特性

IUPAC Name |

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2NO3/c18-12-6-7-14(15(19)8-12)16-9-13(20-23-16)10-22-17(21)11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLFPLPPFKQROF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2860091.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2860092.png)

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2860101.png)

![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)